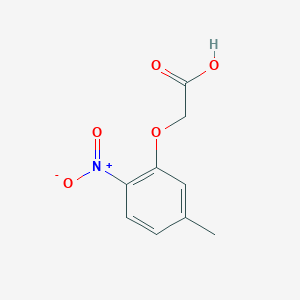![molecular formula C5H3IN4 B15313297 7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
7-Iodoimidazo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, chloramine, and formamidine acetate. The reaction is carried out in the presence of a catalyst such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) to facilitate the cyclization and subsequent iodination .
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and safety. The synthesis involves a two-vessel-operated process where the starting materials are reacted under controlled conditions to ensure high purity and yield. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and other strong bases are commonly used.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Coupling: Transition metal catalysts like palladium are often used.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
7-Iodoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for antiviral and anticancer therapies.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[2,1-f][1,2,4]triazines: These are structurally related but have different biological activities and applications.
Uniqueness: 7-Iodoimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Propiedades
Fórmula molecular |
C5H3IN4 |
|---|---|
Peso molecular |
246.01 g/mol |
Nombre IUPAC |
7-iodoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
Clave InChI |
ASTAMJISISBBLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)C=NC=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


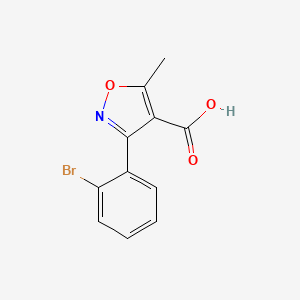
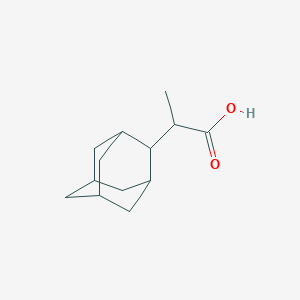
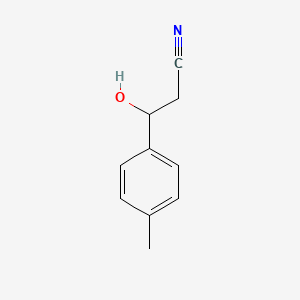
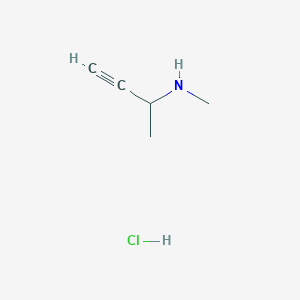
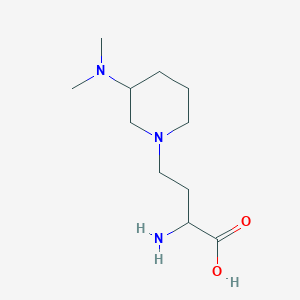
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
![3-[1-oxo-4-(piperazin-1-yl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15313256.png)

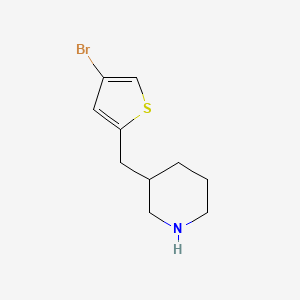
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
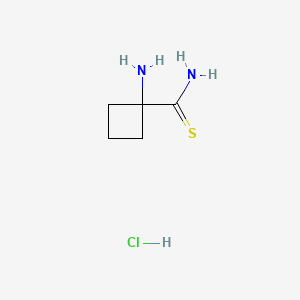
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

